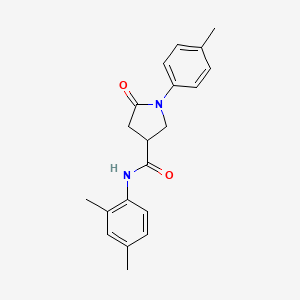![molecular formula C21H24ClN3O4 B11559909 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559909.png)
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in various chemical reactions and interactions due to the presence of multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” likely involves multiple steps, including the formation of hydrazones and amides. A possible synthetic route could involve:
Formation of Hydrazone: Reacting 3-ethoxy-4-propoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Amide Formation: Reacting the hydrazone with 5-chloro-2-methylphenyl isocyanate to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and alkoxy groups suggests potential oxidation reactions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, potentially serving as an intermediate in organic synthesis.
Biology
Medicine
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
Possible applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests potential interactions with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-oxoacetamide: Lacks the hydrazone moiety.
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxybenzylidene)hydrazinyl]-2-oxoacetamide: Lacks the propoxy group.
Uniqueness
The unique combination of functional groups in “N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H24ClN3O4 |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-4-10-29-18-9-7-15(11-19(18)28-5-2)13-23-25-21(27)20(26)24-17-12-16(22)8-6-14(17)3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26)(H,25,27)/b23-13+ |
Clé InChI |
PQSBBHHXVLNKNM-YDZHTSKRSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11559846.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

![methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11559865.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11559875.png)
![4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
![4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11559883.png)
![(3E)-3-{[(3,4-Dimethoxyphenyl)formamido]imino}-N-(9-ethyl-9H-carbazol-3-YL)butanamide](/img/structure/B11559887.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
